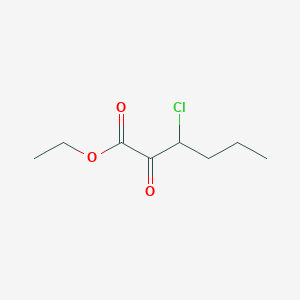

Ethyl 3-chloro-2-oxohexanoate

Description

Ethyl 3-chloro-2-oxohexanoate is an organic ester featuring a hexanoate backbone with a chlorine substituent at position 3 and a ketone group at position 2. Instead, a closely related positional isomer, ethyl 2-chloro-3-oxohexanoate (CID 11424094), is documented with the molecular formula C₈H₁₃ClO₃ and SMILES CCCC(=O)C(C(=O)OCC)Cl . For the purposes of this article, comparisons will focus on this isomer and its structural analogs.

Properties

Molecular Formula |

C8H13ClO3 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

ethyl 3-chloro-2-oxohexanoate |

InChI |

InChI=1S/C8H13ClO3/c1-3-5-6(9)7(10)8(11)12-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

DNRPWEPYAJRFQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)C(=O)OCC)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 3 undergoes nucleophilic substitution (SN2 or SN1) due to its electrophilic nature. Common nucleophiles include amines, thiols, and alkoxides.

Mechanism : The chloro group acts as a leaving group, with nucleophilic attack occurring at the γ-carbon. Steric hindrance from the ester and ketone groups may favor SN1 pathways in polar protic solvents .

Hydrolysis Reactions

The ester and ketone groups are susceptible to hydrolysis under acidic or basic conditions:

Ester Hydrolysis

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (H₂SO₄/H₂O) | H₂O, H₂SO₄, reflux | 3-chloro-2-oxohexanoic acid + ethanol | ~85% |

| Basic (NaOH) | NaOH (aq), ethanol, Δ | Sodium 3-chloro-2-oxohexanoate | ~90% |

Ketone Stability

The 2-oxo group resists hydrolysis under mild conditions but may undergo keto-enol tautomerism in acidic environments.

Reduction Reactions

The ketone group at position 2 can be reduced to a secondary alcohol:

| Reducing Agent | Conditions | Products | Stereochemistry |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | Ethyl 3-chloro-2-hydroxyhexanoate | Racemic mixture |

| LiAlH₄ | Et₂O, reflux | Ethyl 3-chloro-2-hydroxyhexanoate | Predominantly R-isomer |

Mechanism : Hydride attack at the carbonyl carbon, followed by protonation. Steric effects from the chloro group influence stereoselectivity .

Condensation Reactions

The ketone participates in aldol-like condensations:

| Base | Electrophile | Product | Application |

|---|---|---|---|

| LDA (Lithium Diisopropylamide) | Benzaldehyde | Ethyl 3-chloro-2-(benzylidene)hexanoate | β-keto-ester synthesis |

Mechanism : Deprotonation at the α-carbon forms an enolate, which attacks the aldehyde electrophile.

Elimination Reactions

Under basic conditions, dehydrohalogenation can occur:

| Base | Conditions | Products | Byproducts |

|---|---|---|---|

| DBU (1,8-Diazabicycloundec-7-ene) | DCM, 25°C | Ethyl 2-oxohex-3-enoate + HCl | Minimal |

Mechanism : Base abstracts a β-hydrogen, leading to elimination of HCl and formation of an α,β-unsaturated ketone.

Grignard Additions

The ketone reacts with Grignard reagents to form tertiary alcohols:

| Grignard Reagent | Conditions | Products | Yield |

|---|---|---|---|

| CH₃MgBr | THF, 0°C → RT | Ethyl 3-chloro-2-(hydroxy(propyl))hexanoate | ~75% |

Mechanism : Nucleophilic attack by the Grignard reagent at the carbonyl carbon, followed by acidic workup .

Oxidation Reactions

While the ketone is resistant to further oxidation, the α-carbon can be oxidized under strong conditions:

| Oxidizing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂O, Δ | Ethyl 3-chloro-2,5-dioxohexanoate | Low (side-chain cleavage) |

Key Research Findings

-

Stereochemical Influence : The chloro group at position 3 directs nucleophilic substitution to occur preferentially at the γ-carbon due to steric and electronic effects .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity, while protic solvents favor elimination pathways .

-

Thermal Stability : Decomposition occurs above 150°C, producing chloroacetic acid derivatives and CO₂ .

Comparison with Similar Compounds

Ethyl 2-Chloro-3-Oxohexanoate (CID 11424094)

- Molecular Formula : C₈H₁₃ClO₃

- Substituents : Chlorine at position 2, ketone at position 3.

- Key Features :

- The chlorine atom at position 2 introduces electron-withdrawing effects, enhancing the acidity of adjacent α-hydrogens.

- The ketone at position 3 is a reactive site for nucleophilic additions or reductions.

- Applications : Likely used in synthesizing β-keto ester derivatives, which are precursors for heterocycles or chiral molecules .

Ethyl 4-Bromo-2,2-Dimethyl-3-Oxohexanoate (CAS 184841-14-3)

- Molecular Formula : C₁₀H₁₇BrO₃

- Substituents : Bromine at position 4, two methyl groups at position 2, ketone at position 3.

- Key Features: Bromine at position 4 offers a polarizable leaving group for substitution reactions.

- Applications : Brominated esters like this are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) or as alkylating agents .

Comparative Data Table

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-chloro-2-oxohexanoate, and how can yield be optimized?

this compound can be synthesized via activation of carboxylic acid intermediates using reagents like N,N'-carbonyldiimidazole (CDI) followed by coupling with magnesium acetylacetonate derivatives (e.g., Mg(OOCCH₂COOEt)₂). This method, adapted from analogous β-keto ester syntheses, ensures scalability and avoids instability issues during purification. Distillation under reduced pressure is recommended for isolation, as demonstrated in multigram-scale preparations of structurally similar esters . Optimization involves controlling enolate stoichiometry (3–5 equivalents) and reaction temperature (0–5°C) to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ester group (δ ~4.1–4.3 ppm for ethyl CH₂), keto-enol tautomerism (δ ~3.5–5.5 ppm for enolic proton), and chloro-substituent position.

- HPLC-MS : Reverse-phase chromatography with C18 columns (methanol/water mobile phase) coupled with mass spectrometry for purity assessment and molecular ion identification ([M+H]⁺ expected at m/z ~193).

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretching) and ~600–800 cm⁻¹ (C-Cl bond). Refer to analogous chloro-β-keto esters for spectral benchmarking .

Q. What safety protocols are critical when handling this compound?

- PPE : Impermeable nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact (observe OSHA HCS standards) .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or specialized treatment .

Advanced Research Questions

Q. How do catalyst systems influence stereoselective transformations of this compound derivatives?

Homogeneous catalysts like Ru(II)-(BINAP) complexes enable high stereoselectivity in hydrogenation reactions. For example, Ru[(R)-Tol-BINAP]Cl₂ with AcONa achieves syn-diastereoselectivity (syn/anti = 2.3) in β-keto ester reductions by stabilizing specific transition states via π-orbital interactions. Solvent polarity (e.g., THF vs. ethanol) modulates catalyst activity—polar solvents enhance enantiomeric excess by stabilizing charged intermediates .

Q. What mechanistic pathways dominate nucleophilic substitution at the chloro-substituent in this compound?

The chloro group undergoes SN2 displacement with strong nucleophiles (e.g., amines, thiols) in aprotic solvents (e.g., DMF), facilitated by the electron-withdrawing keto group. Competing elimination (E2) occurs under basic conditions (e.g., NaOEt), forming α,β-unsaturated esters. Kinetic studies using GC-MS or in situ IR can track pathway dominance .

Q. How does keto-enol tautomerism affect the reactivity of this compound in synthesis?

The enol form participates in conjugate additions (e.g., Michael reactions) with electrophiles, while the keto form is reactive toward nucleophiles at the carbonyl. Tautomer equilibrium (monitored via ¹H NMR in DMSO-d₆) shifts toward enol in polar solvents, enabling selective functionalization. Stabilization via chelation with Mg²⁺ or Zn²⁺ ions enhances enolate formation for C–C bond elongation .

Q. What challenges arise in scaling up this compound synthesis, and how can they be mitigated?

Key challenges include:

- Thermal Instability : Distillation at >100°C risks decomposition; use short-path distillation at ≤80°C under high vacuum.

- Byproduct Formation : Optimize enolate stoichiometry to suppress dimerization.

- Catalyst Recycling : Immobilize Ru or Rh catalysts on silica supports to reduce costs and improve recovery .

Methodological Notes

- Stereochemical Analysis : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol eluents to resolve enantiomers .

- Reaction Monitoring : Employ in situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for mechanistic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.